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molecular formula C13H18Cl2N2 B8693737 beta-(2,4-Dichlorophenyl)-1-piperidineethanamine

beta-(2,4-Dichlorophenyl)-1-piperidineethanamine

Cat. No. B8693737
M. Wt: 273.20 g/mol
InChI Key: BDHOAZLEYNPWKF-UHFFFAOYSA-N
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Patent
US04920116

Procedure details

In a manner similar to Preparation 5 react 1-[2-azido-1-(2,4-dichlorophenyl)ethyl]piperidine with lithium aluminum hydride and aluminum chloride to obtain the title compound.
Name
1-[2-azido-1-(2,4-dichlorophenyl)ethyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[Cl:13])=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-]>>[Cl:13][C:7]1[CH:8]=[C:9]([Cl:12])[CH:10]=[CH:11][C:6]=1[CH:5]([N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1)[CH2:4][NH2:1] |f:1.2.3.4.5.6,7.8.9.10|

Inputs

Step One
Name
1-[2-azido-1-(2,4-dichlorophenyl)ethyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(C1=C(C=C(C=C1)Cl)Cl)N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 5

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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